2-(3-Hydroxy-1-pyrrolidinyl)nicotinic acid

Descripción general

Descripción

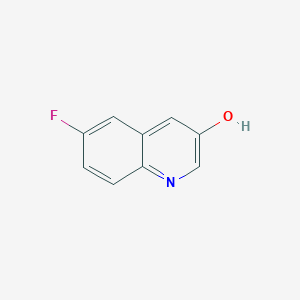

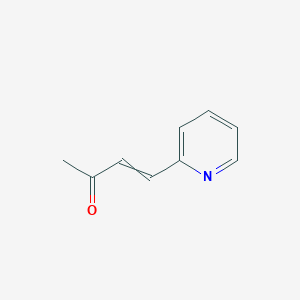

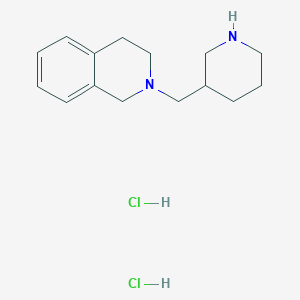

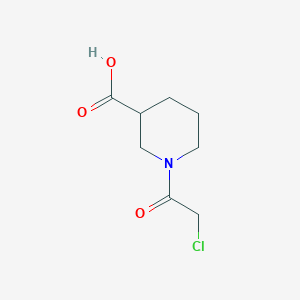

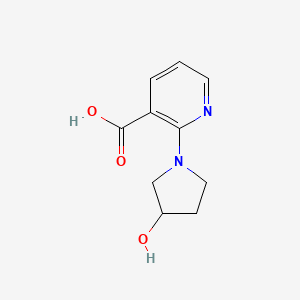

“2-(3-Hydroxy-1-pyrrolidinyl)nicotinic acid” is a chemical compound with the molecular formula C10H12N2O3 . It is also known as HPNA.

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrolidine ring attached to a nicotinic acid molecule . The molecular weight is 208.21 g/mol.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s known that pyridine derivatives, which include this compound, can be derivatized to form a wide variety of xenobiotic compounds .Aplicaciones Científicas De Investigación

Nicotinic Acid and Cardiovascular Health

Nicotinic acid is highly regarded for its potent lipid-modifying effects, being the most effective clinically available treatment for adjusting the levels of LDL, VLDL cholesterol, and raising HDL cholesterol. The inverse relationship between coronary heart disease risk and HDL cholesterol has spotlighted the therapeutic potential of niacin. Its ability to reduce cardiovascular events and atherosclerosis progression has been linked to both lipid-mediated mechanisms and emerging evidence of nonlipid-mediated anti-inflammatory effects. The identification of G-protein-coupled receptor 109A as the receptor for nicotinic acid offers insights into its favorable alteration in HDL cholesterol levels and its novel atheroprotective roles through direct enhancement of adiponectin secretion (Digby, Lee, & Choudhury, 2009).

Anticancer Potential

Nicotinic acid derivatives have shown significant promise as anticancer agents. The nitrogen-containing moiety and its derivatives display a wide variety of biological properties, making them crucial in the development of anticancer drugs. Research indicates substantial synthesis and investigation into the anticancer potential of nicotinamide derivatives, highlighting their value for researchers aiming to develop efficient anticancer drugs (Jain, Utreja, Kaur, & Jain, 2020).

Neuroprotective Effects

Investigations into nicotinic acid and its derivatives, such as nicotinoyl gamma-aminobutyric acid, have shown protective effects against acute and chronic hypoxia, hypo- and hyperthermia, hypokinesia, and other extreme conditions. This points towards their potential in enhancing the safety and potency of medical care post-exposure to extreme factors and stresses the importance of further research into nicotinic acid derivatives for medical applications (Yasnetsov & Kaurova, 2022).

Cognitive and Schizophrenia Treatment

Nicotinic receptors, particularly the alpha-7 nicotinic receptor, have been identified as promising targets for the treatment of cognitive symptoms in schizophrenia. Agonists for this receptor may ameliorate deficits in auditory sensory gating associated with schizophrenia, suggesting a potential for new therapeutic interventions in cognitive and perceptual disturbances related to the disorder (Martin, Kem, & Freedman, 2004).

Propiedades

IUPAC Name |

2-(3-hydroxypyrrolidin-1-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-7-3-5-12(6-7)9-8(10(14)15)2-1-4-11-9/h1-2,4,7,13H,3,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BILSMTPKWHRMBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.